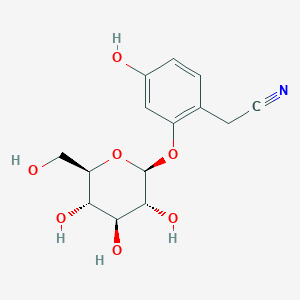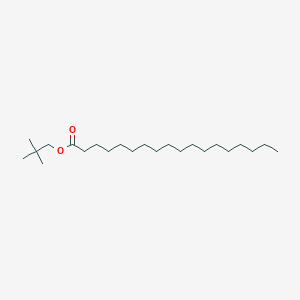
Ehretioside B
Overview
Description
Ehretioside B is a natural product found in Ehretia philippinensis . It has a molecular formula of C14H17NO7 .
Molecular Structure Analysis
Ehretioside B has a molecular weight of 311.29 g/mol . Its IUPAC name is 2-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetonitrile . The InChI and SMILES strings provide more details about its structure .Physical And Chemical Properties Analysis
Ehretioside B is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It has several computed properties such as XLogP3 -1, Hydrogen Bond Donor Count 5, Hydrogen Bond Acceptor Count 8, and Rotatable Bond Count 4 .Scientific Research Applications
Retinal Ischemia Research
In the field of ophthalmology, studies have explored the role of adenosinergic agents in mitigating retinal damage due to ischemia-reperfusion. Although Ehretioside B is not directly mentioned, the study of adenosinergic agents, like the adenosine deaminase inhibitor EHNA, offers a framework for understanding how natural compounds may influence retinal health. This research could guide future investigations into the potential applications of Ehretioside B in retinal ischemia treatment (Larsen & Osborne, 1996).
Diabetes Mellitus Research
While not specific to Ehretioside B, studies in diabetes mellitus research employing machine learning and data mining methods reveal the potential of natural compounds in managing this condition. As Ehretioside B is a natural compound, understanding its pharmacological profile could contribute to diabetes research, particularly in drug discovery and therapeutic applications (Kavakiotis et al., 2017).
Medicinal Plant Analysis
Research focusing on the amino acids and carbohydrates in Ehretia laevis, a related species to Ehretioside B's source, suggests the potential pharmacological importance of these natural compounds. Investigating Ehretioside B in a similar context could reveal its possible medicinal applications, especially considering its unique chemical structure and properties (Torane et al., 2009).
Electronic Health Records in Research
Though not directly related to Ehretioside B, the use of electronic health records (EHRs) in research exemplifies the modern approach to drug discovery and patient treatment evaluation. Understanding the effects of Ehretioside B across various populations could be greatly enhanced by integrating EHR data, offering insights into its efficacy and potential therapeutic applications (Casey et al., 2016).
Natural Products in Retinal Function Recovery
A study on natural products, including certain flavonoids and glucosides, in facilitating retinal function recovery after ischemia indicates a promising area where Ehretioside B might be applied. Given its natural origin and chemical nature, Ehretioside B could be investigated for similar neuroprotective and regenerative properties in the retina (Chiou, Li, & Wang, 1994).
Mechanism of Action
Ehretioside B is a bioactive compound found in the genus Ehretia, which is composed of about 150 species mainly distributed in tropical Asia, Africa, Australia, and North America . This compound has been used in traditional and folk medicines to treat various ailments
Target of Action
The genus ehretia, where ehretioside b is found, has shown antioxidant, anti-inflammatory, antibacterial, antiarthritic, antitubercular, and antiallergic activities, as well as anti-snake venom property . These activities suggest that Ehretioside B may interact with a variety of biological targets.
Mode of Action
The pharmacological activities of the genus ehretia suggest that ehretioside b may interact with its targets to exert antioxidant, anti-inflammatory, antibacterial, antiarthritic, antitubercular, and antiallergic effects .
Biochemical Pathways
The reported pharmacological activities of the genus ehretia suggest that ehretioside b may influence various biochemical pathways related to inflammation, bacterial infection, arthritis, tuberculosis, allergies, and snake venom neutralization .
Result of Action
The reported pharmacological activities of the genus ehretia suggest that ehretioside b may have antioxidant, anti-inflammatory, antibacterial, antiarthritic, antitubercular, and antiallergic effects at the molecular and cellular levels .
Action Environment
It is known that the genus ehretia, where ehretioside b is found, is mainly distributed in tropical asia, africa, australia, and north america . This suggests that Ehretioside B may be adapted to function effectively in these environments.
properties
IUPAC Name |
2-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-2,5,10-14,16-20H,3,6H2/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSMXONXCJBJIF-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ehretioside B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Ehretioside B and where has it been found?
A1: Ehretioside B is a cyclohexene-acetonitrile glycoside. [, ] It was first identified in plants of the Boraginaceae family. It has now been isolated from Semiaquilegia adoxoides (a plant traditionally used as an anticancer treatment in China) [] and, for the first time, from Glechoma longituba. []
Q2: Why is the discovery of Ehretioside B in Semiaquilegia adoxoides significant?
A2: The discovery of Ehretioside B and other cyano-containing compounds in Semiaquilegia adoxoides is noteworthy because these compounds are relatively uncommon. [] Finding six cyano-containing compounds, including Ehretioside B, in this plant suggests it could be a promising source for further research into this class of natural products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide](/img/structure/B169150.png)







![methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B169173.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B169178.png)